molecular formula C25H31N3O6 B1228476 2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B1228476
M. Wt: 469.5 g/mol
InChI Key: IPEBOPRSUQGGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-28383 is a member of isoindoles.

Scientific Research Applications

Anticancer and Antimicrobial Activity

  • Compounds containing methanoisoindole units have shown significant anticancer activity against C6 gliocarcinoma cell lines in rats and antimicrobial activity against human pathogens. They also exhibit inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).

Synthesis Methods

  • Various synthesis methods for derivatives of methanoisoindole have been explored. For instance, the synthesis of 3-Acetoxy-1, 4-dibenzyl-3-(3-methoxy-1-methyl-enepropyl)piperazine-2, 5-dione via cyclization and epoxide ring cleavage methods (Hoare & Yates, 1982).

Antagonist Activity

  • Certain derivatives exhibit potent 5-HT2 antagonist activity, which is significant for therapeutic applications in central nervous system disorders (Watanabe et al., 1992).

Cardiotropic Activity

  • Some cyclic methoxyphenyltriazaalkanes, similar in structure, have demonstrated significant antiarrhythmic activity in various cardiac arrhythmia models (Mokrov et al., 2019).

Antiasthmatic Activity

  • Xanthene derivatives, structurally related, have been developed and shown to possess vasodilator activity, contributing to their potential as anti-asthmatic agents (Bhatia et al., 2016).

Halocyclization

  • Halocyclization techniques have been applied to similar compounds, leading to derivatives with potential pharmacological applications (Zborovskii et al., 2011).

Multi-Target Antipsychotic Potential

  • Some cyclic imide derivatives have shown potential as antipsychotics, with activities on various neurotransmitter receptors, suggesting their utility in treating psychiatric disorders (Xu et al., 2018).

properties

Molecular Formula

C25H31N3O6

Molecular Weight

469.5 g/mol

IUPAC Name

4-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C25H31N3O6/c1-32-18-7-6-17(22(33-2)23(18)34-3)13-26-8-10-27(11-9-26)19(29)14-28-24(30)20-15-4-5-16(12-15)21(20)25(28)31/h4-7,15-16,20-21H,8-14H2,1-3H3

InChI Key

IPEBOPRSUQGGPH-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C(=O)C4C5CC(C4C3=O)C=C5)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C(=O)C4C5CC(C4C3=O)C=C5)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 6
2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

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